3-Methyltetrahydro-2H-thiopyran-4-ol
Description
3-Methyltetrahydro-2H-thiopyran-4-ol is a sulfur-containing heterocyclic compound characterized by a six-membered thiopyran ring (where sulfur replaces oxygen in the pyran structure) with a hydroxyl group at position 4 and a methyl substituent at position 3.
Properties
IUPAC Name |
3-methylthian-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-5-4-8-3-2-6(5)7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUXXOKPXSYTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltetrahydro-2H-thiopyran-4-ol can be achieved through several methods. One common approach involves the decarboxylation of a precursor compound, such as a carboxylate ester . This reaction typically requires specific conditions, including the presence of a base and elevated temperatures to facilitate the decarboxylation process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methyltetrahydro-2H-thiopyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
3-Methyltetrahydro-2H-thiopyran-4-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Methyltetrahydro-2H-thiopyran-4-ol involves its interaction with molecular targets through its sulfur atom. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to enzyme active sites, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural differences between 3-Methyltetrahydro-2H-thiopyran-4-ol and related compounds:
Key Observations:
- Heteroatom Influence : Replacing oxygen with sulfur (e.g., thiopyran vs. pyran) increases molecular weight and alters electronic properties. Sulfur’s larger atomic size and lower electronegativity may enhance lipophilicity and alter reaction kinetics in substitution or oxidation reactions .
- Substituent Position : The methyl group at C3 in the target compound introduces steric hindrance distinct from the C4-methyl analog (CAS 38447-82-4). Positional isomers may exhibit differences in hydrogen bonding, solubility, and conformational stability .
- Dimethylation (e.g., 3,3-dimethylpyran-4-ol) further modifies steric and electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
